An In-depth Technical Guide to the Mechanism of Action of Rtt109 Inhibitors
An In-depth Technical Guide to the Mechanism of Action of Rtt109 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the fungal-specific histone acetyltransferase Rtt109, its mechanism of action, and the mode of inhibition by a novel small molecule inhibitor. The document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the core pathways and mechanisms.
Introduction to Rtt109: A Fungal-Specific Histone Acetyltransferase
Rtt109 is a histone acetyltransferase (HAT) found exclusively in fungi, playing a crucial role in maintaining genomic integrity through the acetylation of histone H3.[1][2] Its activity is central to DNA replication, repair-coupled nucleosome assembly, and responding to genotoxic stress.[1][3][4] The absence of Rtt109 in mammalian cells makes it a compelling and specific target for novel antifungal therapeutics.[5]
Rtt109's primary substrates are specific lysine (B10760008) residues on histone H3. A unique feature of Rtt109 is its dependence on histone chaperones, primarily Asf1 (Anti-silencing function 1) and Vps75 (Vacuolar protein sorting 75), which not only stimulate its catalytic activity by approximately 100 to 200-fold but also dictate its substrate specificity.[1][6]
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Rtt109-Asf1 Complex: This complex is responsible for the acetylation of lysine 56 on histone H3 (H3K56ac).[1][4] This modification is critical for the assembly of newly synthesized histones onto DNA during S-phase and for surviving DNA damage.[3][4]
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Rtt109-Vps75 Complex: This complex primarily acetylates lysines 9 and 27 on the N-terminal tail of histone H3 (H3K9ac, H3K27ac).[1][7] Vps75 also serves to stabilize the Rtt109 protein.[7][8]
Furthermore, Rtt109 activity is regulated by intramolecular auto-acetylation at lysine 290 (K290). This modification is essential for full HAT activity as it increases the binding affinity for the acetyl-CoA substrate and enhances the rate of acetyl transfer.[6]
The Catalytic Mechanism of Rtt109
Kinetic studies have revealed that the Rtt109-Vps75 complex follows a sequential kinetic mechanism.[9][10] This involves the formation of a ternary intermediate complex, where both the acetyl-CoA and the histone H3 substrates bind to the enzyme complex before the catalytic transfer of the acetyl group occurs.[9][10] The chemical attack by the substrate lysine on the bound acetyl-CoA is the rate-limiting step of the reaction.[10]
A Novel Small Molecule Inhibitor of Rtt109
Through a high-throughput chemical screen of over 300,000 compounds, a specific small molecule inhibitor of Rtt109 was discovered (referred to as "Compound 1").[5][9][11] This compound has emerged as a valuable tool for studying Rtt109 function and as a lead for antifungal drug development.
Mechanism of Action: The inhibitor displays a tight-binding, uncompetitive mechanism of action .[5][9][11] Key characteristics of its inhibitory activity include:
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Chaperone Independence: It inhibits Rtt109's activity regardless of whether it is activated by the Asf1 or Vps75 chaperone.[5] This suggests the inhibitor does not act by disrupting the Rtt109-chaperone interaction.
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Uncompetitive Inhibition: The inhibitor is not competitive with either the acetyl-CoA or the histone substrate.[5] This mode of inhibition implies that the inhibitor binds to the enzyme-substrate (ternary) complex, rather than to the free enzyme.
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High Specificity: A crucial feature of this inhibitor is its specificity for Rtt109. It does not inhibit the activity of the structurally related human HAT, p300, highlighting its potential for low toxicity in mammalian systems.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data related to Rtt109 activity and its inhibition.
Table 1: Rtt109 Kinetic and Binding Parameters
| Parameter | Value | Complex/Condition | Reference |
| Kd (Binding Affinity) | 10 ± 2 nM | Rtt109-Vps75 | [10] |
| Activity Stimulation | ~100 to 200-fold | By Vps75 or Asf1 | [1][6] |
Table 2: Inhibitor Activity Profile ("Compound 1")
| Parameter | Value | Target/Condition | Reference |
| IC50 | ~56 nM | Rtt109-Vps75 (with 50 nM enzyme) | [5] |
| Inhibition | Comparable to Rtt109-Vps75 | Rtt109/Asf1 | [5] |
| Inhibition | No significant inhibition | Human p300 HAT | [5] |
Experimental Protocols
A. Histone Acetyltransferase (HAT) Assay Protocol (Filter Binding Method)
This protocol is based on the methodology used for assessing Rtt109 activity.[6]
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Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris (pH 7.5) and 1 mM DTT.
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Component Addition: In a reaction tube at 25 °C, add the following components in order:
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Rtt109-Vps75 enzyme complex.
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Histone substrate (e.g., full-length H3 or a specific H3 peptide).
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Radiolabeled [3H]acetyl-CoA.
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Incubation: Incubate the reaction mixture to allow the acetyl-transfer reaction to proceed.
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Reaction Quenching: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
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Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [3H]acetyl-CoA.
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Scintillation Counting: Air-dry the filter paper and measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the HAT activity.
B. High-Throughput Screening (HTS) Protocol for Rtt109 Inhibitors
This protocol outlines the key steps used in the discovery of Compound 1.[5]
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Assay Principle: The primary screen detects the production of coenzyme A (CoA-SH), a product of the HAT reaction, using a sulfhydryl-reactive fluorescent probe (e.g., ThioGlo1) or Ellman's reagent (DTNB).
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Plate Preparation: Dispense the test compounds from a chemical library into 1536-well microplates at a final concentration (e.g., 25 µM).
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Enzyme and Substrate Addition: Add the recombinant Rtt109-Vps75 enzyme complex and the histone H3 peptide substrate to the wells.
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Reaction Initiation: Start the reaction by adding acetyl-CoA.
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Incubation: Allow the enzymatic reaction to proceed for a defined period.
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Detection: Add the detection reagent (e.g., ThioGlo1 or DTNB) and measure the resulting signal (fluorescence or absorbance) using a plate reader. A decrease in signal compared to control wells (containing DMSO instead of a compound) indicates potential inhibition.
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Hit Confirmation: Primary hits are re-tested in dose-response assays to determine their IC50 values.
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Counter-screens: Confirmed hits are tested against a related but distinct enzyme (e.g., human p300) to assess specificity and rule out non-specific inhibitors.
Visualizations: Pathways and Mechanisms
Diagram 1: Rtt109 Signaling Pathway and Substrate Specificity
Caption: Rtt109 activity is directed by chaperones Asf1 and Vps75.
Diagram 2: Uncompetitive Inhibition Mechanism of Rtt109
Caption: Inhibitor binds only to the enzyme-substrate (ES) complex.
Diagram 3: High-Throughput Screening (HTS) Workflow
Caption: Workflow for identifying specific Rtt109 inhibitors.
References
- 1. Understanding Histone Acetyltransferase Rtt109 Structure and Function: how many chaperones does it take? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Acetyltransferase Rtt109 Regulates Development, Morphogenesis, and Citrinin Biosynthesis in Monascus purpureus | MDPI [mdpi.com]
- 3. RTT109 | SGD [yeastgenome.org]
- 4. Yeast Rtt109 promotes genome stability by acetylating histone H3 on lysine 56 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of fungal histone acetyltransferase Rtt109 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoacetylation of the Histone Acetyltransferase Rtt109 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chaperone control of the activity and specificity of the histone H3 acetyltransferase Rtt109. | BioGRID [thebiogrid.org]
- 9. daneshyari.com [daneshyari.com]
- 10. Kinetic mechanism of histone acetyltransferase and chaperone complex, Rtt109-Vps75 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule inhibitor of fungal histone acetyltransferase Rtt109 - PubMed [pubmed.ncbi.nlm.nih.gov]
